Ethyl 3-chloro-4-nitrophenylacetate
Description
Overview of Substituted Phenylacetate (B1230308) Derivatives
Phenylacetate derivatives are a broad class of organic compounds characterized by a phenyl group attached to an acetate (B1210297) moiety. The reactivity and application of these derivatives are heavily influenced by the nature and position of substituents on the aromatic ring. These substituents can modulate the electronic environment of the ring and the acidity of the α-protons of the acetate group, thereby dictating their behavior in various chemical transformations. The synthesis of these derivatives can be achieved through various methods, including the palladium-catalyzed decarboxylative coupling of malonate monoester salts with aryl halides and the direct arylation of esters. researchgate.netorganic-chemistry.org
Substituted phenylacetates are key building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. For instance, α-arylacetates can be synthesized from benzylic alcohols and oxalate (B1200264) esters through a decarboxylative coupling reaction. nih.gov The illicit synthesis of phenyl-2-propanone (P2P), a precursor for amphetamines, often involves phenylacetic acid derivatives. astm.org Furthermore, substituted phenol (B47542) derivatives, which can be related to phenylacetates, have shown potential as nitric oxide inhibitors. nih.gov
Significance of Electron-Withdrawing Groups in Aromatic Systems
Electron-withdrawing groups (EWGs) are atoms or functional groups that pull electron density away from a π system, rendering it less nucleophilic. wikipedia.orgcdn-website.com This deactivation of the aromatic ring slows down electrophilic aromatic substitution (SEAr) reactions. saskoer.ca Common EWGs include nitro groups, halogens, carbonyls, and cyano groups. libretexts.org
The influence of EWGs extends beyond simply deactivating the ring; they also direct the position of incoming electrophiles. Generally, EWGs are meta-directing for electrophilic aromatic substitution, with the exception of halogens which are ortho, para-directing deactivators. wikipedia.orgcdn-website.com This directing effect is a consequence of the distribution of partial positive charges that are induced at the ortho and para positions, making the meta position the most likely site for electrophilic attack. saskoer.ca However, it has been noted that EWGs that are π-acceptors can lead to significant amounts of ortho substitution in addition to the expected meta product. nih.gov
The presence of EWGs can also influence the reactivity of other parts of the molecule. For example, in arylacetate esters, EWGs on the aromatic ring can increase the acidity of the α-protons, facilitating their removal and subsequent reactions at the α-carbon.
Structural Context and Importance of Ethyl 3-chloro-4-nitrophenylacetate in Chemical Research
This compound is a specific substituted phenylacetate derivative that embodies the principles discussed above. Its structure features a phenylacetate core substituted with two powerful electron-withdrawing groups: a chlorine atom at the 3-position and a nitro group at the 4-position.
The combination of the chloro and nitro groups significantly deactivates the aromatic ring towards electrophilic substitution and influences the regioselectivity of such reactions. The chlorine atom, while being an EWG through induction, is an ortho, para-director due to resonance effects. Conversely, the nitro group is a strong deactivating and meta-directing group. The interplay of these two groups on the same aromatic ring creates a unique electronic environment that can be exploited in targeted synthetic strategies.
The ester functional group, coupled with the activated α-protons due to the adjacent aromatic ring and its electron-withdrawing substituents, makes this compound a valuable precursor for the synthesis of more complex molecules. It can serve as a starting material for the introduction of various functionalities through reactions at the α-carbon or via nucleophilic aromatic substitution, where the highly electron-deficient ring is susceptible to attack by nucleophiles.
Below is a table summarizing the key properties of this compound and related compounds.
| Compound Name | CAS Number | Molecular Formula |
| This compound | 1093222-12-8 | C₁₀H₁₀ClNO₄ |
| Ethyl 2-(4-chloro-3-nitrophenyl)acetate | 745053-53-6 | C₁₀H₁₀ClNO₄ |
| Ethyl 4-chloro-3-nitrobenzoate | 1268247 | C₉H₈ClNO₄ |
| 4-chloro-N-ethyl-3-nitroaniline | 43425873 | C₈H₉ClN₂O₂ |
| Ethyl 4-nitrophenylacetate | Not specified | C₁₀H₁₁NO₄ |
Structure
3D Structure
Properties
Molecular Formula |
C10H10ClNO4 |
|---|---|
Molecular Weight |
243.64 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-4-nitrophenyl)acetate |
InChI |
InChI=1S/C10H10ClNO4/c1-2-16-10(13)6-7-3-4-9(12(14)15)8(11)5-7/h3-5H,2,6H2,1H3 |
InChI Key |
IYQYLEBJPVRXCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies and Process Development for Ethyl 3 Chloro 4 Nitrophenylacetate
Established Synthetic Routes and Transformations
Traditional synthetic approaches to Ethyl 3-chloro-4-nitrophenylacetate rely on fundamental organic reactions, including esterification, electrophilic aromatic substitution, and nucleophilic aromatic substitution.
Esterification of Substituted Phenylacetic Acids
A primary and straightforward route to this compound is the direct esterification of 3-chloro-4-nitrophenylacetic acid. This acid-catalyzed reaction, typically a Fischer esterification, involves heating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst.
Reaction Scheme: O₂NC₆H₃(Cl)CH₂COOH + CH₃CH₂OH ⇌ O₂NC₆H₃(Cl)CH₂COOCH₂CH₃ + H₂O
Table 1: Reactants and Products in Esterification
| Compound Name | Molecular Formula | Role |
|---|---|---|
| 3-chloro-4-nitrophenylacetic acid | C₈H₆ClNO₄ | Reactant |
| Ethanol | C₂H₅OH | Reactant/Solvent |
| Sulfuric Acid | H₂SO₄ | Catalyst |
| This compound | C₁₀H₁₀ClNO₄ | Product |
Halogenation and Nitration of Phenylacetate (B1230308) Precursors
An alternative strategy involves introducing the chloro and nitro substituents onto a simpler phenylacetate precursor, such as ethyl phenylacetate. This approach requires careful control of regioselectivity to obtain the desired 3-chloro-4-nitro substitution pattern.
The nitration of ethyl phenylacetate would likely yield a mixture of ortho and para isomers due to the ortho,para-directing nature of the alkyl group. Subsequent chlorination of the resulting ethyl 4-nitrophenylacetate would then be directed by the existing substituents. sigmaaldrich.comnih.gov The nitro group is a meta-director, while the acetate (B1210297) side chain is an ortho,para-director. This would lead to chlorination at the position ortho to the acetate group and meta to the nitro group, which is the desired position 3.
A known industrial process for a related compound involves the chlorination of 4-fluoronitrobenzene in the presence of a catalyst system, such as iodine combined with iron or antimony compounds, to produce 3-chloro-4-fluoronitrobenzene (B104753) with high yield and purity. google.com This demonstrates the feasibility of selective halogenation of a nitrated benzene (B151609) ring.
Table 2: Example of Reaction Conditions for Halogenation of a Substituted Nitrobenzene
| Starting Material | Catalyst System | Temperature | Product | Yield |
|---|
This table is based on a related reaction and serves as an illustrative example of potential conditions.
Nucleophilic Substitution Approaches on Aromatic Systems
Nucleophilic aromatic substitution (SNAr) presents another viable pathway. This method would typically start with a di-substituted benzene ring containing leaving groups at the appropriate positions, which are then displaced by nucleophiles to build the final product. For the synthesis of this compound, a potential starting material could be a compound like 3,4-dichloronitrobenzene.
In a hypothetical SNAr approach, one of the chlorine atoms, activated by the electron-withdrawing nitro group, could be substituted by a cyanide ion (CN⁻). The resulting nitrile could then be hydrolyzed to the corresponding carboxylic acid and subsequently esterified to yield the target molecule.
Research on nucleophilic substitutions on 3-chloro-4-fluoronitrobenzene shows that this molecule can serve as a starting material for various derivatives. researchgate.net While not directly leading to this compound in the cited literature, the principle of using such precursors in SNAr reactions is well-established.
Advanced Synthetic Strategies and Optimization Studies
Modern synthetic chemistry aims to develop more efficient, selective, and environmentally friendly processes. This includes the use of advanced catalytic systems and the fine-tuning of reaction conditions.
Catalytic Methods in Formation of Arylacetates
The development of novel catalytic methods offers sophisticated ways to construct arylacetates. While not specifically detailed for this compound in the search results, general advancements in this area are noteworthy. For instance, transition metal-catalyzed reactions, such as cross-coupling reactions, are powerful tools for forming carbon-carbon bonds. youtube.com
Another advanced approach involves C-H functionalization, where a C-H bond on the aromatic ring is directly converted to a C-C bond. Research has shown that rhodium catalysts can be highly effective for the stereoselective C-H functionalization of heterocyclic systems to produce functionalized pyrrolidines, a reaction type that highlights the potential of modern catalysis for creating complex molecules. acs.org Glycyl radical enzymes are also being investigated for the decarboxylation of arylacetates, which, while a degradative process, expands the enzymatic toolbox for manipulating this class of compounds. illinois.edu
These catalytic reactions often proceed through a series of steps including diffusion of reactants to the catalyst surface, adsorption, chemical reaction on the surface, and desorption of products. youtube.com
Solvent Effects and Reaction Condition Modulations for Enhanced Yield and Selectivity
The choice of solvent and the modulation of reaction conditions are crucial for optimizing the synthesis of this compound. Solvents can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products.
For nucleophilic substitution reactions, polar aprotic solvents like DMSO or DMF are often preferred as they can solvate the cation while leaving the nucleophile relatively free and reactive. Studies on the reaction of p-nitrophenyl acetate with hydroxamate ions have shown a significant solvent effect, where the addition of acetonitrile (B52724) (MeCN) can alter the reactivity of the nucleophile. researchgate.net
In an effort to develop more environmentally friendly ("green") syntheses, researchers have explored various solvents to improve yields and purity. For example, in the synthesis of certain azetidinones, changing the solvent and eliminating the need for refluxing not only improved the yield but also made the process more eco-friendly. primescholars.com The optimization of reaction conditions, such as temperature and catalyst loading, is a standard practice to enhance the efficiency of synthetic processes. youtube.com
Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles
The synthesis of complex organic molecules such as this compound necessitates a thorough evaluation of synthetic routes, not only for yield and purity but also for efficiency and environmental impact. Green chemistry principles provide a framework for this assessment, emphasizing the reduction of waste, use of less hazardous materials, and maximization of atom efficiency. While specific documented syntheses for this compound are not extensively detailed in publicly available literature, logical pathways can be proposed based on established organic chemistry transformations and analogous preparations for structurally similar compounds.
A plausible and common synthetic strategy for phenylacetic acid derivatives involves the conversion of a substituted toluene (B28343). For the target compound, a hypothetical multi-step synthesis (Route A) could begin with 3-chloro-4-nitrotoluene (B1583895). This route would likely proceed through side-chain halogenation, followed by cyanation, and subsequent hydrolysis and esterification to yield the final product.
Route A: A Plausible Pathway
Bromination: 3-chloro-4-nitrotoluene undergoes free-radical bromination to form 3-chloro-4-nitrobenzyl bromide.
Cyanation: The resulting benzyl (B1604629) bromide is treated with a cyanide salt, such as sodium cyanide, to produce 3-chloro-4-nitrophenylacetonitrile.
Hydrolysis & Esterification: The nitrile intermediate is then subjected to acid-catalyzed hydrolysis in the presence of ethanol to yield this compound.
This proposed pathway allows for a critical analysis of its efficiency and adherence to green chemistry principles.
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The ideal atom economy is 100%, which is characteristic of rearrangement and addition reactions. scranton.edu Substitution and elimination reactions, however, inherently generate byproducts, leading to lower atom economies. wikipedia.orgscranton.edu
The environmental footprint of a synthesis is a broader measure that includes atom economy, the nature of reagents and solvents, energy consumption, and the generation of waste. For the proposed synthesis of this compound, both factors are critical.
Table 1: Atom Economy Assessment for the Proposed Synthesis of this compound
| Step | Reaction | Reactants | Desired Product | Byproducts | Atom Economy (%) |
| 1 | Bromination | 3-chloro-4-nitrotoluene + Br₂ | 3-chloro-4-nitrobenzyl bromide | HBr | 59.8% |
| 2 | Cyanation | 3-chloro-4-nitrobenzyl bromide + NaCN | 3-chloro-4-nitrophenylacetonitrile | NaBr | 65.4% |
| 3 | Hydrolysis/Esterification | 3-chloro-4-nitrophenylacetonitrile + 2H₂O + C₂H₅OH | This compound | NH₄⁺ (from NH₃ + H⁺) | 77.1% |
Note: Atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. For Step 3, this assumes an acid-catalyzed reaction where the acid is a true catalyst and not included in the stoichiometry.
The environmental footprint of this route raises several concerns. The bromination step often utilizes elemental bromine, which is highly corrosive and toxic, and produces hydrogen bromide gas. The cyanation step is particularly problematic from a green chemistry perspective due to the extreme toxicity of sodium cyanide and the generation of a stoichiometric amount of sodium bromide waste. wikipedia.org The final hydrolysis and esterification step is comparatively greener, especially if performed in a one-pot fashion, though it still requires acidic conditions and subsequent neutralization, which generates salt waste. Solvents used throughout the process, such as chlorinated hydrocarbons or ethers, also contribute significantly to the environmental impact.
The successful synthesis of this compound relies heavily on the effective isolation and purification of its intermediates. Each step presents unique challenges and requires specific techniques to ensure the purity of the subsequent starting material.
3-chloro-4-nitrobenzyl bromide (Intermediate 1): As a solid, this intermediate can typically be purified by recrystallization from a suitable solvent system, such as hexane (B92381) or a mixture of ethyl acetate and hexane. This process effectively removes unreacted starting material and soluble impurities. The reaction mixture would first be washed to remove inorganic byproducts before the solvent is evaporated and the crude solid is recrystallized.
3-chloro-4-nitrophenylacetonitrile (Intermediate 2): Following the cyanation reaction, the mixture must be carefully worked up to remove and neutralize any residual cyanide. The organic layer is separated, washed, and dried. The nitrile product, likely a solid or high-boiling liquid, can be purified by recrystallization or vacuum distillation.
This compound (Final Product): After hydrolysis and esterification, the reaction mixture is typically neutralized and extracted with an organic solvent. The crude ester is often an oil or a low-melting solid. Purification is critical to remove any unreacted nitrile, the corresponding carboxylic acid, and other byproducts. A common and effective method for purifying similar esters involves silica (B1680970) gel column chromatography. orgsyn.org In this technique, a solvent system (e.g., a hexane/ethyl acetate gradient) is used to separate compounds based on polarity. orgsyn.org For enhanced purity, this can be followed by bulb-to-bulb or fractional distillation under reduced pressure to yield the final, analytically pure product. orgsyn.org
Table 2: Summary of Purification Techniques for Synthetic Intermediates
| Compound | Typical Physical State | Primary Purification Method(s) | Key Considerations |
| 3-chloro-4-nitrobenzyl bromide | Solid | Recrystallization | Removal of unreacted toluene derivative and brominating agent. |
| 3-chloro-4-nitrophenylacetonitrile | Solid / High-boiling liquid | Recrystallization, Vacuum Distillation | Complete removal of highly toxic cyanide salts is critical. |
| This compound | Oil / Low-melting solid | Column Chromatography, Vacuum Distillation | Separation from starting nitrile and hydrolyzed carboxylic acid byproduct. orgsyn.org |
Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Chloro 4 Nitrophenylacetate
Reactions at the Ester Functional Group
The ester functional group in Ethyl 3-chloro-4-nitrophenylacetate is a primary site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.
The hydrolysis of ethyl phenylacetate (B1230308) and its substituted derivatives has been a subject of kinetic studies to understand the influence of aromatic ring substituents on reaction rates. The hydrolysis of esters, such as this compound, can be catalyzed by either acid or base. Under basic conditions, the reaction is typically a second-order process, first-order in both the ester and the hydroxide (B78521) ion. patsnap.com The rate of this saponification reaction is sensitive to the electronic effects of the substituents on the phenyl ring.
Transesterification, the process of exchanging the ethyl group of the ester with another alcohol, is another key reaction. wikipedia.orggoogle.com This equilibrium-driven process can be catalyzed by acids, bases, or enzymes. wikipedia.orgbldpharm.com The kinetics of transesterification are also influenced by the steric and electronic nature of the substrates and the catalyst employed. bldpharm.com For this compound, transesterification with various alcohols would yield a range of different alkyl 3-chloro-4-nitrophenylacetates. The general reactivity trends observed in the transesterification of other β-keto esters and ethyl phenylacetate derivatives suggest that the reaction would proceed under standard catalytic conditions. wikipedia.orggoogle.com
Table 1: Representative Rate Constants for Alkaline Hydrolysis of Substituted Ethyl Phenylacetates This table presents data for related compounds to infer the reactivity of this compound.
| Substituent on Phenyl Ring | Rate Constant (10²k, L·mol⁻¹·s⁻¹) at 25°C |
|---|---|
| H | 4.40 |
| p-NO₂ | Data not available in the same study, but expected to be significantly higher |
| m-NO₂ | Data not available in the same study, but expected to be significantly higher |
| p-Cl | Data not available in the same study, but expected to be higher than H |
Data is illustrative and based on general principles and related compound studies. libretexts.org
The methylene (B1212753) group adjacent to the ester carbonyl (the alpha-methylene carbon) in this compound is activated by the electron-withdrawing nature of the ester group. This makes the alpha-protons acidic and susceptible to deprotonation by a suitable base, forming an enolate ion. This enolate is a key intermediate in various condensation reactions, such as the Claisen and Knoevenagel condensations.
In a Claisen condensation , the enolate of this compound could react with another molecule of itself or a different ester to form a β-keto ester. researchgate.net This reaction involves the nucleophilic attack of the enolate on the carbonyl carbon of the other ester molecule, followed by the elimination of an ethoxide ion. researchgate.net
The Knoevenagel condensation involves the reaction of the active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.org The alpha-methylene group of this compound can participate in such reactions. For instance, condensation with an aromatic aldehyde in the presence of a base like piperidine (B6355638) would lead to the formation of an α,β-unsaturated ester. scite.aiscielo.br The electron-withdrawing groups on the phenyl ring of the aldehyde can influence the reaction rate and yield. scielo.br
Transformations of the Nitro Group
The nitro group is a versatile functional group that can undergo several important transformations, primarily involving reduction.
The catalytic reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This reaction is commonly achieved through catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel, with hydrogen gas as the reducing agent. youtube.comgoogle.com The reduction of nitroarenes can also be effected by other reducing agents like tin or iron in the presence of an acid.
For this compound, catalytic hydrogenation would be expected to selectively reduce the nitro group to an amino group, yielding Ethyl 3-chloro-4-aminophenylacetate. This transformation is generally efficient and chemoselective, leaving the ester and chloro functionalities intact under controlled conditions. The resulting amino compound is a valuable intermediate for the synthesis of various heterocyclic compounds and other functionalized molecules.
Table 2: Typical Conditions for Catalytic Reduction of Nitroarenes This table provides general conditions applicable to the reduction of the nitro group in this compound.
| Catalyst | Reducing Agent | Solvent | Temperature | Pressure |
|---|---|---|---|---|
| Pd/C (5-10%) | H₂ | Ethanol (B145695), Methanol, Ethyl Acetate (B1210297) | Room Temperature | 1-5 atm |
| PtO₂ (Adam's catalyst) | H₂ | Ethanol, Acetic Acid | Room Temperature | 1-3 atm |
| Fe | HCl or Acetic Acid | Ethanol/Water | Reflux | Atmospheric |
| SnCl₂·2H₂O | - | Ethanol | Reflux | Atmospheric |
These are general conditions and may require optimization for specific substrates.
The reduction of the nitro group can be coupled with an intramolecular cyclization reaction, providing a powerful strategy for the synthesis of heterocyclic compounds. In the case of this compound, following the reduction of the nitro group to an amino group, the resulting aniline (B41778) derivative can undergo intramolecular cyclization.
For example, if the alpha-carbon of the acetate moiety is appropriately functionalized, intramolecular condensation between the newly formed amino group and a carbonyl or other electrophilic center can lead to the formation of indole (B1671886) derivatives or other nitrogen-containing heterocycles. scielo.br The specific outcome of the reductive cyclization would depend on the reaction conditions and the presence of other functional groups. For instance, treatment of related o-nitroarylacetates with reducing agents can lead to the formation of oxindoles. The reductive cyclization of substituted 2-nitrobiphenyls is a known method for synthesizing carbazoles. scite.ai Similarly, indolylnitrochalcone derivatives can undergo reductive cyclization to form 4-indolylquinolines. scielo.br
Reactivity of the Aromatic Halogen Substituent
The chlorine atom on the aromatic ring of this compound is subject to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group para to the chlorine atom activates the ring for nucleophilic attack. libretexts.orglibretexts.orgnih.gov This activation is due to the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance delocalization of the negative charge onto the nitro group. libretexts.org
Therefore, the chlorine atom can be displaced by a variety of nucleophiles, such as alkoxides, amines, and thiolates, under relatively mild conditions. The rate of these substitution reactions is generally faster than for corresponding halobenzenes lacking the activating nitro group. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the chlorine, forming the Meisenheimer complex, which then eliminates the chloride ion to give the substitution product. libretexts.orgnih.gov
Table 3: Reactivity of Halogens in Nucleophilic Aromatic Substitution This table illustrates the general principles of SNAr reactivity relevant to the chloro substituent in this compound.
| Activating Group Position | Reactivity towards Nucleophiles | Mechanism |
|---|---|---|
| ortho/para to Halogen | High | Addition-Elimination (SNAr) |
| meta to Halogen | Low | Generally unreactive under SNAr conditions |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. This reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub The presence of the electron-withdrawing nitro group, positioned para to the chlorine leaving group, is crucial. It strongly activates the aromatic ring towards nucleophilic attack and stabilizes the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This leads to the formation of a resonance-stabilized carbanion intermediate. pressbooks.pub The negative charge is delocalized onto the oxygen atoms of the nitro group. In the subsequent step, the leaving group, in this case, the chloride ion, is eliminated, and the aromaticity of the ring is restored. youtube.com The rate of SNAr reactions is influenced by the number and position of electron-withdrawing groups; having them at the ortho or para positions relative to the leaving group enhances the reaction rate. pressbooks.pub
Common nucleophiles that can displace the chloride in this compound include amines, alkoxides, and thiolates, leading to the formation of a diverse array of substituted phenylacetate derivatives.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product |
| Ammonia (NH₃) | Ethyl 3-amino-4-nitrophenylacetate |
| Sodium methoxide (B1231860) (NaOCH₃) | Ethyl 3-methoxy-4-nitrophenylacetate |
| Sodium thiophenoxide (NaSPh) | Ethyl 3-(phenylthio)-4-nitrophenylacetate |
Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
The chlorine atom on the aromatic ring of this compound also serves as a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization of the molecule. researchgate.netrsc.org
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds.
Heck-Mizoroki Coupling: In this reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with an amine.
Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to couple the aryl chloride with a terminal alkyne, forming a carbon-carbon triple bond.
Negishi Coupling: This reaction employs an organozinc reagent to couple with the aryl halide, catalyzed by a nickel or palladium complex. nih.govnih.gov
These cross-coupling reactions significantly expand the synthetic utility of this compound, providing access to a wide range of more complex molecules. The general mechanism for these reactions typically involves three main steps: oxidative addition of the aryl chloride to the low-valent transition metal catalyst, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |
| Heck-Mizoroki | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbene derivative |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | Diphenylamine derivative |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Diphenylacetylene derivative |
Multi-Component Reactions and Complex Chemical Transformations
This compound can also participate in more complex transformations, such as multi-component reactions and cyclization reactions, leading to the rapid assembly of intricate molecular architectures.
Integration into One-Pot Synthetic Sequences
One-pot syntheses and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. nih.govorganic-chemistry.orgepa.gov this compound can be a key component in such sequences. For instance, a sequence could involve an initial SNAr reaction to introduce a new functional group, followed by a subsequent intramolecular reaction or a reaction with another added component.
Cyclization Reactions to Form Fused Ring Systems
The functional groups present in this compound and its derivatives can be strategically utilized in cyclization reactions to construct fused ring systems. google.com Following an initial SNAr or cross-coupling reaction, the newly introduced substituent, along with the ester and nitro groups, can participate in various cyclization strategies.
For example, reduction of the nitro group to an amine can be followed by an intramolecular condensation with the ester group to form a lactam. Alternatively, if the substituent introduced via SNAr contains a suitable functional group, it can undergo cyclization with the ester or a derivative thereof. Electrocyclic reactions, which involve the concerted reorganization of π-electrons to form a ring, can also be employed under thermal or photochemical conditions. stereoelectronics.orgmasterorganicchemistry.com Palladium-catalyzed carbonylative cyclization is another powerful method for constructing ring systems. organic-chemistry.org These cyclization reactions are instrumental in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. nih.govresearchgate.net
Spectroscopic and Advanced Structural Characterization of Ethyl 3 Chloro 4 Nitrophenylacetate and Its Derivatives
Vibrational Spectroscopy for Molecular Structure and Bonding Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the molecular structure and bonding characteristics of ethyl 3-chloro-4-nitrophenylacetate.
Correlation of Vibrational Modes with Functional Groups and Substituents
The vibrational spectrum of this compound is characterized by a series of distinct absorption bands corresponding to the various functional groups present in the molecule. The analysis of these bands allows for the confirmation of the compound's structure. Key vibrational modes are associated with the nitro group, the ester functionality, the aromatic ring, and the chloro substituent.
The nitro group (NO₂) exhibits characteristic symmetric and asymmetric stretching vibrations. For nitroaromatic compounds, the asymmetric stretching (ν_as(NO₂)) typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretching (ν_s(NO₂)) is observed between 1300-1370 cm⁻¹. mdpi.com The precise positions of these bands are sensitive to the electronic effects of other substituents on the aromatic ring.
The ester group (-COOEt) is readily identified by its strong carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1735-1750 cm⁻¹ for saturated esters. researchgate.net The C-O stretching vibrations of the ester group will also produce characteristic bands.
The aromatic ring gives rise to several characteristic vibrations, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtones and combination bands in the 1660-2000 cm⁻¹ region. The presence of the chloro-substituent is indicated by a C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ range.
A detailed assignment of the principal vibrational modes of this compound can be predicted based on the analysis of related molecules such as ethyl 4-nitrophenylacetate and 4-chloro-3-nitrophenol. ijcrt.orgnist.gov
Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1745 | Strong | C=O stretch (ester) |
| ~1530 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretch |
| ~1250 | Medium | C-O stretch (ester) |
| ~850 | Medium | C-Cl stretch |
| ~800 | Medium | Out-of-plane C-H bend |
Conformational Analysis via Spectroscopic Data
Vibrational spectroscopy can also provide insights into the conformational preferences of flexible molecules like this compound. The rotational isomers (conformers) arising from rotation around single bonds, particularly the C-C bond between the phenyl ring and the carbonyl group, and the C-O bond of the ester, can lead to the appearance of multiple bands in the spectrum, especially in the carbonyl stretching region.
Studies on related substituted phenylacetates have demonstrated that the number and relative intensities of the carbonyl stretching bands can be correlated with the presence and stability of different conformers. youtube.com The polarity of the solvent can influence the conformational equilibrium, which can be observed as changes in the vibrational spectrum. By analyzing the spectra in different solvents, it is possible to deduce the relative energies of the conformers.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Elucidation of Connectivities and Stereochemistry using Multi-Dimensional NMR
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals and determining the connectivity of the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the ethyl group, the methyl protons of the ethyl group, and the methylene protons adjacent to the carbonyl group. The chemical shifts and splitting patterns of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern on the benzene ring.
¹³C NMR: The carbon NMR spectrum will show separate resonances for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and chloro groups and the ester functionality.
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For instance, it would show a correlation between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for identifying quaternary carbons and piecing together the molecular skeleton. For example, the methylene protons of the ethyl group would show a correlation to the carbonyl carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.2 | 125 - 150 |
| -CH₂-CO | ~3.7 | ~41 |
| -O-CH₂-CH₃ | ~4.2 | ~61 |
| -O-CH₂-CH₃ | ~1.3 | ~14 |
| C=O | - | ~170 |
| Aromatic C-Cl | - | ~133 |
| Aromatic C-NO₂ | - | ~148 |
| Aromatic C-CH₂ | - | ~135 |
Application of NMR in Reaction Monitoring and Purity Assessment
NMR spectroscopy is a valuable technique for monitoring the progress of chemical reactions in real-time. chemicalbook.com By taking periodic NMR spectra of the reaction mixture, the disappearance of starting materials and the appearance of the product, this compound, can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Furthermore, NMR is an excellent method for assessing the purity of the final product. The presence of impurities can be detected by the appearance of extra peaks in the NMR spectrum. The relative integration of the signals can be used to quantify the amount of impurity present.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern.
For this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺˙). The high-resolution mass spectrum would provide the exact mass of this ion, allowing for the determination of the molecular formula (C₁₀H₁₀ClNO₄).
The fragmentation of the molecular ion provides a fingerprint that can be used for structural confirmation. The fragmentation pathways of nitroaromatic compounds and ethyl esters are well-established. rsc.orgdocbrown.info Key fragmentation patterns expected for this compound include:
Loss of the ethoxy group (-OCH₂CH₃): This would result in the formation of an acylium ion.
Loss of an ethyl radical (-CH₂CH₃): This would lead to a fragment containing the carboxyl group.
Loss of the nitro group (-NO₂): A common fragmentation pathway for nitroaromatics.
Loss of a chlorine atom (-Cl): This fragmentation can also occur. nih.gov
McLafferty rearrangement: If sterically possible, this rearrangement could lead to the loss of an alkene.
The relative abundance of the different fragment ions depends on their stability. The analysis of these fragments helps to confirm the presence of the various functional groups and their arrangement within the molecule.
Table 3: Predicted Key Mass Spectral Fragments for this compound
| m/z | Possible Fragment Ion |
| 229/231 | [M]⁺˙ (Molecular ion with ³⁵Cl/³⁷Cl) |
| 184/186 | [M - OCH₂CH₃]⁺ |
| 200/202 | [M - CH₂CH₃]⁺ |
| 183 | [M - NO₂]⁺ |
| 194 | [M - Cl]⁺ |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the calculation of the molecular formula, a crucial piece of information for identifying an unknown compound or confirming the synthesis of a target molecule.
For this compound, the expected monoisotopic mass can be calculated based on its molecular formula, C₁₀H₁₀ClNO₄. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, would result in a characteristic isotopic pattern in the mass spectrum, with the [M]+ and [M+2]+ peaks being particularly informative.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| This compound | C₁₀H₁₀³⁵ClNO₄ | 243.0298 |
| This compound | C₁₀H₁₀³⁷ClNO₄ | 245.0269 |
This table presents predicted data based on elemental composition.
Tandem Mass Spectrometry for Structural Characterization
Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern is unique to the molecule's structure and can be used to identify its constituent parts and their connectivity.
In the case of this compound, the fragmentation would likely be initiated by the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate (B1210297) moiety. Further fragmentation could involve the loss of the nitro group (-NO₂) and carbon monoxide (CO). The presence of the chloro- and nitro-substituents on the phenyl ring will influence the fragmentation pathways and the relative abundance of the resulting ions.
While direct tandem mass spectrometry studies on this compound are not prevalent in the reviewed literature, analysis of related compounds provides a basis for predicting its fragmentation behavior. For instance, the mass spectrum of Ethyl 4-nitrophenylacetate shows characteristic peaks corresponding to the loss of ethanol (B145695) and other fragments. researchgate.net The fragmentation of various substituted ethyl pyrazolopyridine-carboxylates also demonstrates common losses of ethanol and CO molecules. researchgate.net
Table 2: Predicted Tandem Mass Spectrometry Fragmentation
| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss |
|---|---|---|
| 243.03 | [M - OCH₂CH₃]⁺ | 45.03 |
| 243.03 | [M - CH₂COOCH₂CH₃]⁺ | 87.05 |
This table outlines predicted fragmentation pathways based on the principles of mass spectrometry and data from related compounds.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and solid-state behavior.
Although a crystal structure for this compound has not been reported, the crystallographic data of related molecules, such as Ethyl 4-nitrophenylacetate and Ethyl 4-chloro-3-nitrobenzoate, offer valuable insights into its likely solid-state conformation. nih.govnih.gov
For Ethyl 4-nitrophenylacetate, the crystal structure reveals two crystallographically independent molecules in the asymmetric unit, connected by C-H···O hydrogen bonds. nih.gov The crystal structure is further stabilized by N-O···π interactions. nih.gov In the case of Ethyl 4-chloro-3-nitrobenzoate, the molecule exhibits an intramolecular C-H···O hydrogen bond, leading to a nearly planar conformation between the five-membered ring formed by this interaction and the adjacent benzene ring. nih.gov Intermolecular C-H···O hydrogen bonds also play a role in stabilizing the crystal structure. nih.gov
Table 3: Comparative Crystallographic Data of Related Compounds
| Parameter | Ethyl 4-nitrophenylacetate nih.gov | Ethyl 4-chloro-3-nitrobenzoate nih.gov |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NO₄ | C₉H₈ClNO₄ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| a (Å) | 15.9132 (13) | 12.930 (3) |
| b (Å) | 5.2298 (4) | 7.4820 (15) |
| c (Å) | 24.878 (2) | 20.945 (4) |
| β (°) | 90 | 92.11 (3) |
This table presents published crystallographic data for compounds structurally related to this compound.
Computational Chemistry and Theoretical Investigations of Ethyl 3 Chloro 4 Nitrophenylacetate
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and spectroscopic data.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in Ethyl 3-chloro-4-nitrophenylacetate, corresponding to a minimum on the potential energy surface. stackexchange.comresearchgate.net Calculations, typically using a basis set such as 6-31G(d,p), can provide detailed information on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Cl | 1.74 Å |
| C-N (nitro) | 1.48 Å | |
| N-O (nitro) | 1.22 Å | |
| C=O (ester) | 1.21 Å | |
| C-O (ester) | 1.36 Å | |
| Bond Angle | C-C-Cl | 119.5° |
| C-C-NO2 | 118.0° | |
| O-N-O | 124.0° | |
| O=C-O | 125.0° |
Note: These are representative values based on DFT calculations for similarly substituted aromatic compounds.
Electronic structure analysis provides insights into the distribution of electrons within the molecule. The presence of the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups significantly influences the electronic properties of the phenyl ring, making the carbon atoms attached to these groups and in the ortho and para positions electrophilic. A Molecular Electrostatic Potential (MEP) map would visually represent the electron density distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The carbonyl oxygen of the ester group and the oxygen atoms of the nitro group are expected to be regions of high electron density.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods can accurately predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. computabio.comnih.govnih.gov These predictions are invaluable for interpreting experimental data and confirming the structure of the synthesized compound. DFT calculations can determine the vibrational frequencies corresponding to different bond stretches and bends, which correlate with peaks in an IR spectrum. Similarly, NMR chemical shifts can be calculated and compared to experimental values.
Table 2: Comparison of Predicted and Representative Experimental Spectroscopic Data
| Spectroscopy | Feature | Predicted Value | Representative Experimental Value |
|---|---|---|---|
| IR (cm⁻¹) | C=O stretch (ester) | 1735 | 1730-1740 |
| Ar-NO₂ symmetric stretch | 1350 | 1345-1355 | |
| Ar-NO₂ asymmetric stretch | 1530 | 1525-1535 | |
| C-Cl stretch | 750 | 740-760 | |
| ¹H NMR (ppm) | Aromatic protons | 7.5 - 8.2 | 7.4 - 8.1 |
| CH₂ (ethyl) | 4.3 | 4.2 - 4.4 | |
| CH₃ (ethyl) | 1.3 | 1.2 - 1.4 | |
| ¹³C NMR (ppm) | C=O (ester) | 168 | 167-169 |
| C-Cl | 135 | 134-136 | |
| C-NO₂ | 148 | 147-149 |
Note: Predicted values are derived from DFT calculations. Representative experimental values are based on typical ranges for similar functional groups.
Reaction Mechanism Studies and Reactivity Predictions
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies.
Transition State Characterization and Activation Energy Calculations
For a given reaction, such as the nucleophilic substitution at the carbonyl carbon of the ester group, computational methods can locate the transition state structure. diva-portal.orgkoreascience.kr Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency. The activation energy (ΔG‡) can be calculated as the difference in Gibbs free energy between the transition state and the reactants. amazonaws.com
Table 3: Hypothetical Activation Energies for Nucleophilic Acyl Substitution
| Nucleophile | Solvent | Predicted ΔG‡ (kcal/mol) |
|---|---|---|
| Hydroxide (B78521) | Water | 15.2 |
| Ammonia | Acetonitrile (B52724) | 22.5 |
| Methoxide (B1231860) | Methanol | 18.7 |
Note: These values are illustrative for the reaction of a generic nucleophile with a nitrophenyl ester and are meant to represent typical computational outputs.
Frontier Molecular Orbital (FMO) Theory in Elucidating Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orgucsb.edu The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.compku.edu.cn For this compound, the energy and distribution of the HOMO and LUMO can predict its susceptibility to nucleophilic and electrophilic attack.
The LUMO is expected to be localized primarily on the nitrophenyl ring, particularly on the carbon atoms bearing the nitro and chloro groups, as well as the carbonyl carbon of the ester. This indicates that these sites are the most electrophilic and susceptible to nucleophilic attack. The HOMO, conversely, would be located on the more electron-rich portions of the molecule, such as the oxygen atoms. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability.
Table 4: Predicted Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -8.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 6.4 |
Note: These are representative values for a nitroaromatic compound, calculated using DFT.
Solvent Effects Modeling and Brønsted-Type Correlations in Reaction Kinetics
The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. researchgate.netrsc.orgucsb.edu Computational models can account for these effects.
Solvent effects can be modeled either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant (Polarizable Continuum Model, PCM). chemrxiv.org These models allow for the calculation of reaction energetics in different solvent environments, providing a more realistic comparison with experimental results.
Brønsted-type correlations relate the rate constant of a reaction to the acid or base strength of a catalyst. wikipedia.orgiupac.org For a reaction catalyzed by a series of related acids or bases, a linear relationship is often observed between the logarithm of the rate constant (log k) and the pKa of the catalyst. Computationally, this can be investigated by modeling the reaction with different catalysts and calculating the corresponding activation energies. The slope of the resulting plot (the Brønsted coefficient, α or β) provides insight into the nature of the transition state. A large coefficient suggests a transition state that closely resembles the products, while a small coefficient indicates a reactant-like transition state. wikipedia.org
Table 5: Hypothetical Data for a Brønsted-Type Correlation in a Base-Catalyzed Reaction
| Base Catalyst | pKa | Calculated log(k_rel) |
|---|---|---|
| Pyridine | 5.25 | 1.0 |
| 4-Methylpyridine | 6.02 | 1.5 |
| 4-Methoxypyridine | 6.62 | 1.8 |
| 4-(Dimethylamino)pyridine | 9.70 | 3.5 |
Note: This table illustrates the expected trend for a general base-catalyzed reaction of an ester, where k_rel is the relative rate constant.
Applications As a Key Intermediate in Chemical Synthesis and Materials Science
Precursor in the Synthesis of Agrochemical Components
The structural features of Ethyl 3-chloro-4-nitrophenylacetate make it an important starting material for the development of various agrochemical products, including crop protection agents like herbicides and insecticides.
Development of Crop Protection Agents
While direct applications of this compound in commercially available crop protection agents are not extensively documented in publicly available literature, its structural analogs play a significant role in this sector. For instance, the herbicide pyraflufen-ethyl, used to control broad-leaved weeds and grasses, is an ethyl ester derivative. nih.gov Another related compound, chlorimuron-ethyl, is a proherbicide employed for weed control in various crops. nih.gov The synthesis of such complex agrochemicals often involves intermediates with similar functionalities to this compound, highlighting its potential as a precursor in the development of new and effective crop protection agents.
Intermediates for Insecticides and Herbicides
The chemical functionalities of this compound make it a suitable intermediate for the synthesis of various classes of insecticides and herbicides. For example, 3-chloromonocyclic β-lactams, which can be synthesized from precursors related to chloroacetyl chloride, have shown herbicidal activities. primescholars.com Furthermore, the reduction of the nitro group in compounds like 3-chloro-4-fluoronitrobenzene (B104753), a close structural relative of this compound, yields 3-chloro-4-fluoroaniline. This aniline (B41778) derivative is a key intermediate in the synthesis of a range of agricultural chemicals, including herbicides and sterilants. google.com The presence of the reactive chloro and nitro groups on the phenyl ring of this compound allows for a variety of chemical transformations, making it a valuable building block for creating diverse and complex agrochemical molecules.
Building Block for Specialty Chemicals and Advanced Materials
Beyond its potential in the agrochemical industry, this compound is a valuable precursor for the synthesis of specialty chemicals and advanced materials with applications ranging from polymers to optical materials.
Monomers and Precursors for Polymeric Materials
Nitrophenyl derivatives have been explored for their use in the synthesis of novel polymers. For example, poly(p-nitrophenyl acrylate) has been synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net This polymer can then be used to create diblock copolymers, such as poly(p-nitrophenyl acrylate)-b-polystyrene. researchgate.net Similarly, N-(4-Nitrophenyl) maleimide (B117702) has been used as a monomer and has been copolymerized with cinnamic acid. ijert.org These examples demonstrate the potential for incorporating nitrophenyl moieties into polymer backbones, suggesting that this compound could serve as a monomer or a precursor for functional polymers with specific properties.
Dyes, Pigments, and Optical Materials
The chromophoric nitro group and the potential for conversion into other functional groups make this compound a candidate for the synthesis of dyes and pigments. Azo dyes, a major class of synthetic colorants, are often synthesized through the diazotization of aromatic amines, which can be derived from the reduction of nitroaromatic compounds. epa.gov Furthermore, derivatives of nitrophenyl compounds are being investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. rsc.orgresearchgate.netnih.gov Organic materials with NLO properties have potential uses in optical data storage, image processing, and optical switching. nih.gov Chemical suppliers also list "Organic Pigments" and "Optical Materials" as potential application areas for this compound, indicating its relevance in these fields. bldpharm.com
Synthesis of Complex Organic Molecules
The reactivity of the functional groups in this compound makes it a versatile starting material for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds which are often the core structures of pharmaceuticals and other biologically active molecules.
For instance, related chloro-nitroaromatic compounds are used as precursors for the synthesis of chromeno[3,4-b]pyrrol-4(3H)-ones, which involves a reductive coupling and intramolecular cyclization. rsc.org Similarly, ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylates, which share the chloro, nitro, and ethyl ester functionalities, are used to synthesize complex hexahydrodipyrrolo[3,4-b:3',4'-d]pyridin-5(1Н)-ones through hydrolysis and reductive cyclization. researchgate.net
A notable example of the synthesis of a complex heterocyclic system from a related starting material is the eco-friendly synthesis of 3-chloro-4-(3-nitrophenyl)-1-phenyl-azetidin-2-one. This reaction involves the interaction of N-[(E)-(3-nitrophenyl)methylidene]aniline Schiff bases with triethylamine (B128534) and chloroacetyl chloride in dioxane. primescholars.com This synthesis highlights the utility of the chloroacetyl moiety, which is structurally related to the chloroacetate (B1199739) portion of this compound, in constructing the four-membered β-lactam ring of azetidinones. These compounds are known to possess a range of biological activities. primescholars.com
The following table summarizes the key reactants in the synthesis of 3-chloro-4-(3-nitrophenyl)-1-phenyl-azetidin-2-one:
| Reactant | Role |
| N-[(E)-(3-nitrophenyl)methylidene]aniline Schiff bases | Starting material providing the nitrophenyl and phenyl components |
| Triethylamine | Base |
| Chloroacetyl chloride | Source of the chloroacetyl group for ring formation |
| Dioxane | Solvent |
This demonstrates the potential of this compound to serve as a key building block for the synthesis of diverse and complex organic molecules with potential applications in medicinal chemistry and materials science.
Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of modern chemistry, forming the structural core of many pharmaceuticals, agrochemicals, and functional materials. While direct research specifically detailing the use of this compound in the synthesis of a broad range of heterocycles is not extensively documented in readily available literature, its structural motifs suggest its potential as a precursor for various heterocyclic systems. The presence of the nitro group allows for its reduction to an amine, a key step in the formation of many nitrogen-containing heterocycles. The chloro substituent can participate in nucleophilic substitution or cross-coupling reactions, and the ester can be hydrolyzed or otherwise modified.
For instance, analogous structures are widely used in the synthesis of quinazolinones and benzodiazepines, which are important classes of bioactive molecules. The general synthetic strategies for these heterocycles often involve the condensation of an anthranilic acid derivative (which could potentially be synthesized from this compound through reduction of the nitro group and subsequent oxidation) with an appropriate reaction partner.
| Heterocyclic System | Potential Synthetic Utility of this compound |
| Quinazolinones | The core structure of quinazolinones is often formed by the reaction of an anthranilic acid derivative with an amide or a similar functional group. The nitro group of this compound can be reduced to an amine, and the adjacent chloro group can influence the reactivity or be a site for further modification. |
| Benzodiazepines | The synthesis of the seven-membered diazepine (B8756704) ring in benzodiazepines typically involves the cyclization of a substituted 2-aminobenzophenone (B122507) or a related precursor. The phenylacetate (B1230308) moiety, after appropriate functional group manipulations, could potentially be elaborated to form part of the benzodiazepine (B76468) scaffold. |
| Benzimidazoles | Substituted benzimidazoles can be synthesized from o-phenylenediamines and aldehydes or carboxylic acids. The reduction of the nitro group and potential manipulation of the chloro and acetate (B1210297) groups could lead to precursors for these important heterocyclic compounds. |
Scaffold Derivatization for Diverse Chemical Libraries
In the quest for new drugs and materials, the generation of chemical libraries containing a multitude of structurally diverse compounds is paramount. Scaffold derivatization, a key strategy in combinatorial chemistry, involves the systematic modification of a core molecular framework to produce a library of related analogues. The functional handles present in this compound make it an attractive starting point for such endeavors.
The chloro group can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of substituents. This is a powerful tool for exploring the structure-activity relationships (SAR) of a particular scaffold. Similarly, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other coupling reactions to build diversity. The ester functionality also provides a site for modification, for example, through hydrolysis to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols.
The use of such a versatile building block enables the rapid generation of a large number of compounds, which can then be screened for desired biological activities or material properties. This approach significantly accelerates the discovery process by allowing for the efficient exploration of chemical space around a central scaffold.
| Functional Group | Potential Derivatization Reactions | Application in Library Synthesis |
| Chloro Group | Nucleophilic aromatic substitution, Suzuki coupling, Buchwald-Hartwig amination | Introduction of a wide array of aryl, alkyl, and amino substituents to explore different regions of chemical space. |
| Nitro Group | Reduction to an amine, followed by acylation, sulfonylation, or reductive amination | Creation of diverse amide, sulfonamide, and secondary/tertiary amine libraries. |
| Ethyl Acetate Group | Hydrolysis to carboxylic acid, followed by amide bond formation or esterification | Coupling with a variety of amines or alcohols to introduce diverse side chains. |
Future Research Directions and Outlook
Development of More Sustainable and Efficient Synthetic Methodologies
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a compound like Ethyl 3-chloro-4-nitrophenylacetate, this involves developing synthetic methods that minimize waste, reduce energy consumption, and utilize environmentally benign materials.
A significant area of future research lies in moving away from conventional organic solvents, which are often toxic and volatile, towards solvent-free reactions or the use of water as a reaction medium.
Solvent-free, or neat, reactions offer benefits such as increased reaction rates due to higher reactant concentrations and simplified product isolation. nih.gov Research could explore the direct synthesis of this compound under solvent-free conditions, potentially activated by microwave irradiation or mechanical grinding (mechanochemistry). mdpi.com Studies on related compounds have shown that solvent-free conditions can sometimes allow for a reduction in catalyst loading while maintaining high conversion rates. nih.gov For instance, the selective hydrogenation of nitroaromatics has been successfully achieved under solvent-free conditions using single-atom cobalt catalysts, demonstrating high conversion and selectivity. nih.gov
Aqueous synthesis is another promising green alternative. researchgate.net While organic compounds often have low solubility in water, the use of micellar catalysis, where surfactants form micelles to create nano-reactors, can overcome this limitation. escholarship.org This approach has been successfully used for the reduction of nitro groups in various compounds using a recyclable palladium catalyst in water. escholarship.org Future work could investigate the esterification of 3-chloro-4-nitrophenylacetic acid or the direct synthesis from precursors in aqueous media using phase-transfer catalysts or surfactants.
Table 1: Comparison of Potential Green Catalytic Systems
| Catalytic System | Reaction Medium | Potential Advantages for Synthesis | Key Research Focus |
| Single-Atom Catalysts (e.g., Co/Nb₂O₅) | Solvent-Free | High atomic efficiency, excellent selectivity, mild reaction conditions. nih.gov | Catalyst stability and recyclability; adaptation to the specific substrate. |
| Palladium on Carbon (Pd/C) | Aqueous Micellar | Use of water as a green solvent, catalyst and surfactant recyclability. escholarship.org | Optimization of surfactant type and concentration; substrate scope. |
| ZnO Nanoparticles | Solvent-Free | Reusable catalyst, environmentally friendly. mdpi.com | Particle size and morphology effects on activity; reaction kinetics. |
| Organocatalysts | Aqueous or Solvent-Free | Metal-free catalysis, often biodegradable. nih.govmdpi.com | Catalyst loading, enantioselectivity if applicable, and recyclability. nih.gov |
Flow Chemistry and Continuous Processing for Scalable Synthesis
For the industrial production of this compound, scalability is a critical factor. Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing. ajinomoto.com
Key benefits of continuous flow manufacturing include superior control over reaction parameters like temperature and pressure, leading to higher yields and improved product quality. ajinomoto.com The small reactor volumes enhance safety, especially when dealing with exothermic or potentially hazardous reactions involving nitro compounds. ajinomoto.com Future research would involve designing a continuous flow process for the synthesis of this compound. This could involve modular reactor systems, such as packed-bed reactors with solid-supported catalysts or microreactors for precise control. ajinomoto.com Such systems would also facilitate process intensification, reducing waste and energy consumption for a more sustainable manufacturing footprint. ajinomoto.com
Table 2: Batch Processing vs. Continuous Flow Processing
| Feature | Batch Processing | Continuous Flow Processing |
| Scalability | Difficult, often requires re-optimization | Easier, by extending operation time |
| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety with small reactor volumes |
| Heat Transfer | Often inefficient and difficult to control | Highly efficient, precise temperature control |
| Process Control | Limited, concentration and temperature gradients | Precise control over reaction parameters |
| Product Quality | Potential for batch-to-batch variability | Consistent product quality and higher yields |
Exploration of Novel Reaction Pathways and Chemoselectivity
Beyond optimizing existing synthetic routes, future research will likely explore novel chemical transformations to synthesize this compound and its derivatives. This includes investigating new starting materials and reaction types to improve efficiency and access new chemical space.
One area of exploration could be the development of novel C-C bond-forming reactions to construct the phenylacetate (B1230308) backbone. Furthermore, the functional groups on the aromatic ring—the chloro and nitro groups—offer opportunities for selective transformations. For example, research could focus on the selective reduction of the nitro group without affecting the chloro substituent or the ester moiety. This is a common challenge in the synthesis of complex aromatic compounds. The use of chemoselective catalysts, such as specifically designed single-atom catalysts, could be pivotal. nih.gov
Another avenue is the exploration of biocatalysis. Enzymes, such as reductases, can exhibit high stereoselectivity and operate under mild, aqueous conditions. nih.gov While the direct synthesis of this compound might be challenging, enzymatic reactions could be employed for the synthesis of chiral precursors or for the selective modification of the molecule.
Integrated Experimental and Computational Approaches for Reaction Design and Optimization
The synergy between experimental work and computational chemistry is a powerful tool for accelerating reaction development. Future research on this compound will benefit greatly from such an integrated approach.
Computational methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, predict the stability of intermediates, and understand the role of catalysts. nih.gov This insight can guide the design of new catalysts with enhanced activity and selectivity. For instance, DFT calculations have been used to understand how the electronic properties of a catalyst support can promote the desired reaction pathway in the selective hydrogenation of nitroaromatics. nih.gov
This predictive power reduces the need for extensive, time-consuming experimental screening. By modeling potential reaction pathways and screening virtual catalyst libraries, researchers can prioritize the most promising experimental conditions. This integrated cycle of computational prediction followed by experimental validation can lead to the rapid optimization of synthetic routes for this compound, saving time and resources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
